Product packaging for 2,3-Diamino-2-butenedinitrile(Cat. No.:CAS No. 1187-42-4; 18514-52-8; 20344-79-0)

2,3-Diamino-2-butenedinitrile

Cat. No.: B2856868
CAS No.: 1187-42-4; 18514-52-8; 20344-79-0
M. Wt: 108.104
InChI Key: DPZSNGJNFHWQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Isomerism in Chemical Literature

The naming and structural representation of 2,3-Diamino-2-butenedinitrile (B1144326) are crucial for understanding its chemistry. The presence of a double bond allows for cis-trans isomerism, leading to two distinct geometric forms with different properties and reactivity.

In scientific literature, this compound is frequently referred to by several synonyms. The most common of these is Diaminomaleonitrile (B72808) (DAMN) , which specifically denotes the cis isomer. wikipedia.orgpharmacompass.com Other names include hydrogen cyanide tetramer, reflecting its formation from the oligomerization of hydrogen cyanide (HCN). orgsyn.orgtelematique.co.uk The table below lists various synonyms found in chemical databases.

Synonym Reference
Diaminomaleonitrile (DAMN) wikipedia.orgpharmacompass.com
Hydrogen cyanide tetramer orgsyn.orgtelematique.co.uk
(Z)-2,3-diaminobut-2-enedinitrile pharmacompass.comchemspider.com
1,2-Diamino-1,2-dicyanoethylene pharmacompass.com
2,3-Dicyanoethenediamine pharmacompass.com

This compound exists as two geometric isomers: the cis isomer, known as 2,3-Diaminomaleonitrile (DAMN) , and the trans isomer, known as 2,3-Diaminofumaronitrile (DAFN) . mdpi.comresearchgate.net In DAMN, the two amino groups are on the same side of the carbon-carbon double bond, while in DAFN, they are on opposite sides. mdpi.com This stereochemical difference significantly influences the physical and chemical properties of the isomers. For instance, DAMN can undergo photochemical isomerization to DAFN upon exposure to UV light. mdpi.comnih.gov This transformation is a key step in some proposed prebiotic synthesis pathways. researchgate.netnih.gov

Historical Context of this compound Discovery and Early Characterization

Diaminomaleonitrile was first isolated in 1873 as an impure black solid and was initially recognized as a polymer of hydrogen cyanide with the formula (HCN)x. wikipedia.orgtelematique.co.uk It wasn't until 1923 that it was identified as the tetramer (HCN)₄ through ebullioscopy. wikipedia.org The cis-configuration of the amino groups was established in 1928 through its reaction with glyoxal (B1671930) to produce 2,3-diaminopyrazine. wikipedia.org The definitive structure as diaminomaleonitrile, as opposed to the isomeric aminoiminosuccinonitrile (AISN), was confirmed in 1955. wikipedia.org

Overview of Research Significance

The scientific importance of this compound, particularly the cis-isomer DAMN, is multifaceted.

Prebiotic Chemistry: DAMN has been a central molecule in the study of the origins of life. wikipedia.org It is considered a plausible precursor for the abiotic synthesis of nucleobases, the building blocks of RNA and DNA. wikipedia.orgmdpi.com Photochemical rearrangement of DAMN can lead to the formation of 4-aminoimidazole-5-carbonitrile (AICN), which is a key intermediate in the synthesis of purines. mdpi.comresearchgate.net It has also been suggested that the acidic hydrolysis of DAMN could have been a prebiotic source of certain amino acids. wikipedia.org The prevalence of its constituent, hydrogen cyanide, in comets and interstellar space further supports its potential role in the early Earth's chemistry. wikipedia.org

Heterocyclic Synthesis: DAMN is a valuable starting material for the synthesis of a wide variety of heterocyclic compounds. wikipedia.orgsci-hub.setelematique.co.uk Its functional groups allow it to be a precursor for creating imidazoles, pyrazines, pyrroles, and other nitrogen-containing ring systems that are important in medicinal chemistry and materials science. sci-hub.setelematique.co.ukresearchgate.net

Materials Science: The unique electronic structure of DAMN, with its conjugated system of amino and nitrile groups, makes it a useful building block for creating novel materials. sci-hub.seontosight.ai These include polymers, dyes, and pigments with specific optical or electrical properties. ontosight.ai Derivatives of DAMN have been investigated for applications such as sensitizers in dye-sensitized solar cells and as fluorescent chemosensors. sci-hub.seresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N4 B2856868 2,3-Diamino-2-butenedinitrile CAS No. 1187-42-4; 18514-52-8; 20344-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2,3-diaminobut-2-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZSNGJNFHWQDC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C(C#N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(#N)/C(=C(/C#N)\N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Diamino 2 Butenedinitrile

Oligomerization and Polymerization Approaches to 2,3-Diamino-2-butenedinitrile (B1144326)

The formation of this compound is often achieved through the oligomerization of hydrogen cyanide (HCN). This process can be influenced by various factors, including the reaction conditions and the presence of catalysts.

Hydrogen Cyanide Oligomerization and Tetramerization Pathways

This compound is the tetramer of hydrogen cyanide, meaning four molecules of HCN combine to form it. wikipedia.orgwikipedia.org This base-catalyzed tetramerization is a known pathway for DAMN synthesis. google.com The process involves the polymerization of hydrogen cyanide in the presence of a basic catalyst. google.com Co-catalysts such as cyanogen (B1215507) or diiminosuccinonitrile (B1215917) can significantly increase the conversion rate of hydrogen cyanide to its tetramer, diaminomaleonitrile (B72808). google.com

Historically, the compound was first isolated in 1873 as an impure black solid and was identified as a tetramer of hydrogen cyanide in 1923. wikipedia.org Modern methods have refined this process. For instance, yields ranging from 16% to 63% have been achieved by polymerizing hydrogen cyanide at temperatures between -40°C and 25°C with a basic catalyst like trimethylamine (B31210) and a co-catalyst such as dicyan or diiminosuccinonitrile. google.com Another approach, employing a saturated aliphatic mononitrile as a solvent in the presence of a basic catalyst, has yielded DAMN at 41% to 55.7%. google.com A process utilizing an organic solvent, a basic catalyst, and an organic mercaptan or disulfide co-catalyst has also been developed. google.com For example, reacting hydrogen cyanide in hexamethylphosphortriamide with dibenzyldisulfide and sodium cyanide at 60°C for 2.5 hours resulted in an 81% yield of diaminomaleonitrile. google.com

Solvothermal Polymerization Mechanisms and Conditions

Solvothermal polymerization (STP) of diaminomaleonitrile has been investigated using a range of solvents and temperatures. nih.govacs.org This method typically involves heating a solution or dispersion of DAMN in a sealed container, where the pressure exceeds the solvent's boiling point. nih.gov Studies have explored temperatures from 80 to 170 °C. nih.govacs.org The choice of solvent plays a crucial role in the reaction's success. For instance, while DAMN is soluble in acetonitrile (B52724), polymerization yields under mild thermal conditions are low. acs.org In contrast, using protic n-alcohols like n-pentanol and n-hexanol has resulted in nearly quantitative yields at 130 °C and 150 °C, respectively. nih.govacs.org

The process can be considered a form of precipitation polymerization, where the resulting polymer is insoluble in the reaction medium. acs.org During the polycondensation of DAMN, hydrogen cyanide and ammonia (B1221849) are released. acs.org

Kinetic and Mechanistic Studies of this compound Polymerization

The kinetics of DAMN polymerization have been examined through various analytical techniques, including gravimetry, UV-vis spectroscopy, and high-performance liquid chromatography (HPLC). nih.govcsic.es Bulk polymerization of DAMN, both in the solid state and from the melt, is highly efficient and can be very fast. acs.orginta-csic.es The kinetics of this process are often self-accelerating and have been described by a three-step autocatalytic kinetic model. acs.orginta-csic.es

The polymerization mechanism is complex and can be influenced by side reactions. In aqueous environments, hydrolysis and oxidation of DAMN can occur, leading to the formation of byproducts and reducing the polymer yield. nih.govacs.org These secondary processes can be significantly minimized by using solvents like n-pentanol or n-hexanol. nih.govacs.org The photoisomerization of DAMN to its trans isomer, diaminofumaronitrile (DAFN), has also been studied, as it is considered a key step in the prebiotic formation of purine (B94841) nucleobases. nih.govceitec.eu

Influence of Solvent and Temperature on Polymer Characteristics and Yields

The solvent and temperature are critical parameters in the synthesis of DAMN polymers, directly impacting the yield and characteristics of the final product. A study on the solvothermal polymerization of DAMN evaluated a variety of solvents with differing polarities and properties. nih.gov

As indicated, protic n-alcohols such as n-pentanol and n-hexanol at elevated temperatures (130 °C and 150 °C, respectively) provided the highest, almost quantitative, yields. nih.govacs.org In contrast, hydrothermal polymerization in water at 80 °C, while achieving high conversion values, also promotes hydrolysis and oxidation byproducts. acs.orgcsic.es The use of organic solvents like n-pentanol and n-hexanol significantly reduces these side reactions. nih.govacs.org

Lower temperatures can also be effective, though yields may vary. For example, polymerization of hydrogen cyanide in the presence of a basic catalyst has been conducted at temperatures as low as -40°C to 25°C. google.com The choice of solvent also affects the solubility of DAMN and, consequently, the reaction kinetics. While DAMN is soluble in acetonitrile, the polymerization yield is low. acs.org It is less soluble in n-butanol, but higher conversion rates are achieved compared to acetonitrile at the same temperature. acs.org

Table 1: Effect of Solvent and Temperature on DAMN Polymerization Yield This table is interactive. You can sort and filter the data.

Solvent Temperature (°C) Yield (%) Reference
Hexamethylphosphortriamide 60 81 google.com
Dimethylsulfoxide 60 - google.com
Water 80 ~75 acs.org
Acetonitrile 80 Low acs.org
n-Butanol 80 Moderate acs.org
n-Pentanol 130 Nearly Quantitative nih.govacs.org
n-Hexanol 150 Nearly Quantitative nih.govacs.org
Toluene 110 No Polymerization nih.gov
DMSO 110 No Polymerization nih.gov
Aniline 110 Similar to n-Butanol nih.gov

Alternative Synthetic Routes to this compound

Besides the direct polymerization of hydrogen cyanide, other synthetic pathways to this compound have been developed.

Hydrogenation of Diiminosuccinonitrile

An alternative route for the synthesis of this compound is through the hydrogenation of diiminosuccinonitrile (DISN). nih.govacs.orgresearchgate.net This method provides another pathway to obtain DAMN, which is a versatile synthon due to its symmetric structure containing both amine and nitrile groups. nih.gov

Synthesis from Acetone (B3395972) Cyanohydrin via Organosulfur Catalysis

A notable and efficient method for synthesizing this compound involves the use of acetone cyanohydrin as a source of hydrogen cyanide (HCN) in a process mediated by organosulfur catalysts. sci-hub.se This approach is highlighted for its potential to produce high yields of the target compound. sci-hub.se

The reaction mechanism, which has been investigated using techniques like electrospray ionization mass spectrometry (ESI-MS), confirms the role of thiocyanate (B1210189) in the synthesis of DAMN from organic disulfides. sci-hub.se Research has shown that varying the amount of the organosulfur catalyst, such as diphenyl disulfide, directly impacts the yield of this compound. sci-hub.se The process typically involves reacting acetone cyanohydrin with a base like triethylamine (B128534) in the presence of the organosulfur catalyst and a suitable solvent such as acetonitrile. sci-hub.se

Detailed studies have explored the optimization of reaction conditions to maximize the output of DAMN. sci-hub.se High-performance liquid chromatography (HPLC) is commonly employed to assay the reaction mixture and quantify the yield before the final crystallization of the product. sci-hub.se This catalytic method represents a significant advancement over previous techniques that were often less reliable or produced mixtures of products. sci-hub.se

Table 1: Key Reagents in Organosulfur-Catalyzed Synthesis of this compound

Reagent Role Example
Hydrogen Cyanide Source Provides the core chemical structure Acetone Cyanohydrin sci-hub.se
Organosulfur Catalyst Mediates the formation of DAMN Diphenyl Disulfide sci-hub.se
Base Facilitates the reaction Triethylamine sci-hub.se
Solvent Provides the reaction medium Acetonitrile sci-hub.se

Reactions Involving Maleonitrile (B3058920) Derivatives with Ammonia or Amines

Another primary route to this compound involves the reaction of maleonitrile or its derivatives with ammonia or various amines. ontosight.ai This method is a direct pathway to introduce the amino functional groups onto the butenedinitrile backbone. ontosight.ai The reaction is typically carried out in the presence of a catalyst to facilitate the addition of the amine to the carbon-carbon double bond of the maleonitrile derivative. ontosight.ai

The versatility of this method allows for the synthesis of not only this compound but also a range of its N-substituted derivatives by selecting different primary or secondary amines as reactants. This flexibility is crucial for the subsequent synthesis of more complex molecules. The reaction conditions, such as temperature, pressure, and choice of solvent, can be adjusted to optimize the yield and purity of the desired product.

Table 2: Reactants for the Synthesis of this compound from Maleonitrile Derivatives

Maleonitrile Derivative Amine Product
Maleonitrile Ammonia This compound ontosight.ai
Substituted Maleonitrile Primary/Secondary Amine N-substituted this compound

Advanced Industrial Techniques for this compound Production

For large-scale industrial production of this compound, advanced techniques are employed to ensure efficiency, cost-effectiveness, and high purity of the final product. One such method mentioned in patent literature involves the tetramerization of hydrocyanic acid using catalysts like alkylaluminum compounds. chemicalbook.com

Industrial production often focuses on optimizing reaction parameters to maximize throughput and minimize waste. This can involve continuous flow reactors, automated process control, and efficient product isolation and purification steps. The choice of catalyst is critical, with research exploring various options to improve reaction rates and selectivity. The use of readily available and inexpensive starting materials is also a key consideration in industrial settings. chemicalbook.com

Furthermore, industrial processes are designed with safety and environmental considerations in mind, especially when dealing with highly toxic precursors like hydrogen cyanide. The development of robust and reliable production methods has been crucial for making this compound a commercially available building block for various industries, including pharmaceuticals, dyes, and materials science. chemicalbook.comontosight.ai

Reactivity and Reaction Mechanisms of 2,3 Diamino 2 Butenedinitrile

Fundamental Chemical Reactivity

The chemical behavior of 2,3-diamino-2-butenedinitrile (B1144326) is governed by the interplay of its electron-donating amino groups and electron-withdrawing nitrile groups, conjugated through a double bond. This structure allows it to participate in a range of chemical transformations, including oxidation, reduction, and substitution reactions.

The oxidation of this compound has been shown to proceed via specific pathways, yielding distinct products. A notable oxidation reaction occurs in the presence of ferric ions (Fe³⁺), such as those found in montmorillonite (B579905) clays. google.com In this process, DAMN is oxidized to diiminosuccinonitrile (B1215917) (DISN) as the initial product. google.com This intermediate is unstable and rapidly hydrolyzes, ultimately yielding oxalic acid and hydrogen cyanide (HCN). google.com The ferric ions are concurrently reduced to ferrous ions (Fe²⁺). google.com The formation of DISN through the oxidation of DAMN has also been observed as a side reaction during oligomerization processes.

Oxidizing AgentInitial ProductFinal Hydrolysis ProductsReference
Ferric ion (Fe³⁺)Diiminosuccinonitrile (DISN)Oxalic acid, Hydrogen cyanide (HCN) google.com

While specific studies on the reduction of this compound are not extensively detailed in the provided search results, the reactivity of its nitrile functional groups allows for predictable outcomes based on established chemical principles for nitrile reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce nitriles to primary amines. chemistrysteps.comadichemistry.comyoutube.commasterorganicchemistry.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group, which is repeated to fully reduce the carbon-nitrogen triple bond. chemistrysteps.comadichemistry.com Subsequent workup with water protonates the nitrogen, yielding a primary amine. chemistrysteps.com Applying this to this compound, both nitrile groups would be expected to undergo reduction, leading to the formation of 2,3-diamino-1,4-butanediamine.

Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce nitriles to aldehydes after a hydrolysis step. chemistrysteps.com Catalytic hydrogenation is another common method for nitrile reduction, often employing transition metal catalysts like palladium, which can yield primary or secondary amines depending on the conditions. nih.gov However, weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce nitriles. youtube.commasterorganicchemistry.com

The amino and nitrile groups of this compound are both active sites for substitution and condensation reactions.

Reactions of the Amino Groups: The amino groups readily react with aldehydes and ketones. For instance, the reaction of DAMN with aromatic aldehydes is known to produce monoimines (Schiff bases). nih.gov Interestingly, the formation of a monoimine deactivates the second amino group, preventing the formation of a diimine. nih.gov The amino groups also serve as nucleophiles in cyclization reactions. Their reaction with isocyanates can lead to the formation of urea (B33335) derivatives, which can then be used to synthesize heterocyclic systems like purines and imidazoles.

Reactions of the Nitrile Groups: The nitrile groups exhibit reactivity typical for this functional group. They can undergo hydrolysis in acidic or basic aqueous solutions. wikipedia.org This reaction proceeds through an intermediate amide, which is then further hydrolyzed to a carboxylic acid. The nitrile groups can also react with organometallic reagents, such as Grignard reagents, which add to the carbon-nitrogen triple bond to form an imine anion that can be hydrolyzed to a ketone.

Photochemical Transformations of this compound

The photochemistry of this compound is a key area of study, particularly due to its proposed role in prebiotic chemical evolution. wikipedia.org Upon exposure to ultraviolet (UV) radiation, the molecule undergoes significant structural transformations.

A primary photochemical process for monomeric this compound upon UV excitation (e.g., with wavelengths greater than 320 nm or 295 nm) is an intramolecular hydrogen-atom transfer. mdpi.comresearchgate.net This mechanism involves the transfer of a hydrogen atom from one of the amino groups to the nitrogen atom of an adjacent nitrile group. mdpi.com This transfer is a major pathway for the dissipation of energy absorbed from the UV light. mdpi.comresearchgate.net

The photoinduced hydrogen-atom transfer results in a tautomerization of the original molecule. mdpi.comresearchgate.net The product of this transformation is a tautomer featuring a ketenimine functional group (-C=C=N-H). mdpi.com The formation of this ketenimine has been confirmed experimentally through infrared (IR) spectroscopy, which shows a characteristic absorption band for the ketenimine group around 2026 cm⁻¹. mdpi.com

This photochemical transformation is a critical step in a more complex reaction cascade. The cis-isomer (DAMN) can first photoisomerize to the trans-isomer, diaminofumaronitrile (DAFN). mdpi.com From DAFN, the hydrogen transfer and subsequent cyclization can lead to the formation of 4-amino-1H-imidazole-5-carbonitrile (AICN), a crucial precursor in the prebiotic synthesis of purine (B94841) nucleobases. wikipedia.orgmdpi.comresearchgate.net

ReactantIrradiation Wavelength (λ)Primary ProcessIntermediate/ProductReference
This compound (DAMN)> 320 nm or > 295 nmIntramolecular H-atom transferKetenimine tautomer mdpi.comresearchgate.net
Diaminofumaronitrile (DAFN)UVH-atom transfer, cyclization4-amino-1H-imidazole-5-carbonitrile (AICN) mdpi.com

Photoisomerization to this compound (DAFN)

The cis-trans photoisomerization of this compound, also known as diaminomaleonitrile (B72808) (DAMN), to its trans isomer, 2,3-diaminofumaronitrile (DAFN), is a well-documented photochemical process initiated by UV light. mdpi.comresearchgate.net This conversion is a key step in prebiotic chemical pathways, particularly in the formation of purine nucleobases. mdpi.comnih.gov The reaction involves the absorption of light energy, which excites the molecule and allows for rotation around the central carbon-carbon double bond, a process that is sterically hindered in the ground state. oit.edufiveable.me

The mechanism of this photoisomerization has been the subject of detailed study. nih.gov Upon excitation, the electrons in the pi bond are unpaired, creating a temporary single bond that permits free rotation. oit.edu As the molecule rotates, it can transition from the cis (DAMN) configuration to the more stable trans (DAFN) configuration before the pi bond reforms. researchgate.netoit.edu DAFN exhibits a longer wavelength absorption compared to DAMN, which makes it highly photoreactive and susceptible to further photochemical transformations upon continued irradiation. mdpi.com

This isomerization is considered a critical precursor step for subsequent cyclization reactions. mdpi.comresearchgate.net The transformation from the cis to the trans isomer alters the molecule's geometry, positioning the functional groups for the next stage of synthesis. nih.gov

Cyclization to 4-Amino-1H-imidazole-5-carbonitrile (AICN)

Following the photoisomerization to DAFN, this compound can undergo a subsequent photochemical reaction to form 4-Amino-1H-imidazole-5-carbonitrile (AICN). mdpi.comnih.govwikipedia.org This cyclization is a crucial step in the proposed prebiotic synthesis of adenine (B156593) and other purines. researchgate.netnih.govchemicalbook.com The process is driven by UV light, which provides the energy needed for the intramolecular rearrangement and ring closure. wikipedia.orgchemicalbook.com

The transformation from the linear DAFN to the cyclic AICN involves significant molecular restructuring, including the cleavage of a C-C bond and the formation of a new C-N bond. mdpi.com While DAFN is considered an intermediate, studies with DAMN isolated in low-temperature argon matrices have shown that direct irradiation can also lead to the formation of AICN, suggesting that DAFN is a highly reactive, transient species in this pathway. mdpi.com The formation of AICN from DAMN has been proposed as a key reaction on early Earth for the abiotic origin of purine nucleobases. mdpi.comnih.gov

The reaction is not a simple ring closure and is believed to involve intermediates such as ketenimines or structures with four-membered (azetines) or three-membered (azirines) rings. mdpi.com Once formed, AICN is a stable imidazole (B134444) derivative that can serve as a building block for more complex heterocyclic compounds. nih.govrsc.org

Theoretical Investigations of Photoreaction Pathways and Excited State Dynamics

The photochemical transformations of DAMN have been extensively investigated using quantum-chemical calculations to elucidate the underlying mechanisms and excited-state dynamics. mdpi.comnih.gov These theoretical studies analyze the potential energy surfaces of the molecule in its ground and excited states to map the most likely reaction pathways.

For the photoisomerization of DAMN to DAFN, computational models have explored two competitive mechanisms: one proceeding through a triplet state and another occurring entirely on the singlet potential-energy surface. nih.gov While the triplet pathway was initially suggested, state-of-the-art calculations indicate that the singlet reaction channel is also significant and should not be disregarded. nih.gov The efficiency of the isomerization is linked to the topography of conical intersections between the S1 (first excited singlet) and S0 (ground) electronic states. These intersections provide a pathway for rapid, sub-picosecond de-excitation from the excited state back to the ground state, allowing the singlet photoisomerization mechanism to compete effectively with intersystem crossing to the triplet state. nih.gov

Theoretical simulations of the UV spectra of the isomers involved (DAMN, DAFN, and AICN) help to explain the observed photoreactivity. mdpi.com TD-DFT calculations show that DAFN has the longest wavelength absorption, which supports the experimental observation that it is consumed rapidly by the same UV light used to excite DAMN. mdpi.com These computational approaches are crucial for understanding the complex sequence of events, including hydrogen-atom transfers and bond rearrangements, that characterize the conversion of DAMN into AICN. mdpi.com

Intramolecular and Intermolecular Interactions in this compound

The chemical behavior and physical properties of this compound are significantly influenced by both intramolecular and intermolecular forces, primarily hydrogen bonding. nih.gov

Intramolecular Interactions: In the cis-isomer (DAMN), the proximity of the two amino groups allows for the formation of intramolecular hydrogen bonds. mdpi.comnih.gov Structural optimization calculations show that the lowest energy conformation of DAMN possesses C2 symmetry, where the amino groups are symmetrically involved in a cyclic, hydrogen-bond-like interaction. mdpi.com This internal hydrogen bonding contributes to the molecule's stability and influences its chemical reactivity. For instance, the conjugation of the lone pair on the amino group with the π-system, stabilized by this interaction, affects the nucleophilicity of the nitrogen atoms. nih.gov This internal bonding can lead to differentiation between the two cyano groups, which can be observed in their respective IR and NMR spectra. nih.gov

Intermolecular Interactions: In the solid state, DAMN molecules engage in a network of intermolecular interactions that dictate the crystal packing. These interactions are crucial for understanding the structure-property relationships of crystalline materials. mdpi.comrsc.org The primary intermolecular forces are hydrogen bonds, where the hydrogen atoms of the amino groups of one molecule interact with the nitrogen atoms of the cyano or amino groups of neighboring molecules. nih.gov These N-H···N interactions, along with potential π-stacking, create a stable, three-dimensional crystal lattice. researchgate.netnsf.gov The specific arrangement and strength of these bonds determine the crystal's architecture and properties. rsc.org The study of these interactions is essential for crystal engineering and understanding the formation of different polymorphs. mdpi.com

Synthetic Utility of 2,3 Diamino 2 Butenedinitrile As a Versatile Synthon

Synthesis of Nitrogen-Containing Heterocycles

The strategic placement of vicinal amino groups and cyano functionalities allows 2,3-Diamino-2-butenedinitrile (B1144326) to undergo cyclization reactions with a variety of electrophilic reagents, leading to the formation of numerous heterocyclic systems. nih.govresearchgate.net

This compound is a valuable synthon for the preparation of the imidazole (B134444) ring, a core structure in many biologically active molecules. ijcce.ac.irnih.gov The synthesis of 2-substituted-4,5-dicyanoimidazoles is a common application.

One effective method involves the oxidative cyclocondensation of this compound with various aldehydes. ijcce.ac.ir For instance, the reaction with aromatic aldehydes in the presence of an oxidizing catalyst system like cerium(IV) ammonium nitrate/nitric acid (CAN/NA) provides a one-pot synthesis of 2-aryl-4,5-dicarbonitrile imidazoles in high yields. ijcce.ac.ir This approach is noted for its mild reaction conditions and operational simplicity. ijcce.ac.ir

The synthesis of alkyl-substituted imidazoles is also well-established. 2-Methyl-1H-imidazole-4,5-dicarbonitrile can be prepared by heating the adduct formed between this compound and N,N-dimethylacetamide or N,N-diethylacetamide. google.com The reaction proceeds through an intermediate, 2-amino-3-(N,N-dimethylaminoethylideneamino)maleonitrile, which cyclizes upon heating to form the target imidazole. google.com

Table 1: Synthesis of Imidazole Derivatives from this compound
ProductReactantsCatalyst/ConditionsYieldReference
2-Aryl-4,5-dicarbonitrile imidazolesThis compound, Aromatic AldehydesCerium(IV) ammonium nitrate/Nitric acid (CAN/NA)Good to Excellent ijcce.ac.ir
2-Methyl-1H-imidazole-4,5-dicarbonitrileThis compound, N,N-DimethylacetamideHeating (~160°C)89% google.com

The structural similarity of this compound to o-phenylenediamine allows it to undergo condensation reactions with 1,2-dicarbonyl compounds to form 2,3-dicyanopyrazines and related quinoxoline scaffolds. nih.govresearchgate.net This reaction is a cornerstone of its synthetic utility. researchgate.net

The reaction with glyoxal (B1671930), the simplest α-dicarbonyl compound, yields 2,3-diaminopyrazine, a reaction that was historically significant in confirming the cis-configuration of the amino groups in this compound. wikipedia.org More complex α-diketones, α-keto aldehydes, and α-keto esters can be used to generate a variety of substituted pyrazine-2,3-dicarbonitriles in good yields. researchgate.net These pyrazine derivatives are valuable intermediates and have applications in the fluorescent dye industry. researchgate.netnih.gov

This compound is a key precursor in the synthesis of purine (B94841) and pyrimidine (B1678525) analogs, a role of significant interest in medicinal chemistry and prebiotic chemistry studies. wikipedia.orgresearchgate.net Since the 1960s, it has been proposed as a crucial starting material for the abiotic synthesis of nucleobases. chemicalbook.comwikipedia.org

A critical step in this pathway is the photochemical rearrangement of this compound to its isomer, diaminofumaronitrile (DAFN), and subsequently to 4-aminoimidazole-5-carbonitrile (AICN). chemicalbook.comacs.orgnih.gov AICN is a direct precursor to purines like adenine (B156593). acs.org This transformation highlights the potential role of this compound in the origins of life. chemicalbook.comnih.gov In laboratory settings, it is used to construct various purine and pyrimidine derivatives through multi-step reaction sequences. researchgate.netresearchgate.net For example, reactions with isocyanates can lead to the formation of pyrimidine rings. acs.org

The versatility of this compound extends to the synthesis of other important five-membered heterocycles, including triazoles, thiadiazoles, and thiazolidines. benthamdirect.comnih.gov

A notable application is in the synthesis of 1,2,3-triazole derivatives. This compound serves as the starting material for the preparation of 4,5-dicyano-1,2,3-triazole. nih.gov This is achieved through a cyclization reaction, and the resulting dicyanotriazole acts as a valuable precursor for a series of nitrogen-rich energetic compounds. nih.gov

This compound is also employed in the synthesis of larger, seven-membered diamine-based ring systems such as diazepines and triazepines. benthamdirect.comnih.gov

1,4-Diazepines : The condensation of this compound with β-dicarbonyl compounds, often in the presence of a Lewis acid like titanium(IV) chloride, is a method for preparing 1,4-diazepine-2,3-dicarbonitrile derivatives. chemicalbook.comresearchgate.net

1,3,5-Triazepines : These heterocycles can be synthesized from this compound through reactions involving isocyanates. For instance, reacting it with chlorocarbonyl isocyanate produces an intermediate that can be cyclized with sodium hydroxide to form 6,7-dicyano-1,3,5-triazepine-2,4-dione. arkat-usa.orgresearchgate.net This triazepine derivative can be further elaborated to create fused ring systems like pyrrolo[3,4-f] benthamdirect.comnih.govnih.govtriazepines by reacting with various amines. arkat-usa.orgresearchgate.net The synthetic portfolio of this compound also includes access to more complex structures like benzodiazocines and large macrocycles such as triaza nih.govannulenes. benthamdirect.comnih.gov

Table 2: Synthesis of Diamine-Based Ring Systems
Ring SystemReactantsKey StepsReference
1,4-DiazepinesThis compound, β-Dicarbonyl compoundsTiCl₄-mediated condensation chemicalbook.comresearchgate.net
1,3,5-TriazepinesThis compound, Chlorocarbonyl isocyanateCyclization with NaOH arkat-usa.orgresearchgate.net
Pyrrolo[3,4-f] benthamdirect.comnih.govnih.govtriazepines6,7-dicyano-1,3,5-triazepine-2,4-dione, AminesRing formation reaction arkat-usa.org

Porphyrazines, which are structural analogs of phthalocyanines, are another class of macrocycles accessible from this compound. researchgate.netresearchgate.net The synthesis typically involves the Linstead macrocyclization of this compound or its derivatives. researchgate.net This process allows for the creation of amino-functionalized porphyrazines, which are of interest for applications in materials science, including non-linear optics and as photosensitizers. researchgate.net

Furthermore, a one-pot, microwave-assisted synthesis of metallopyrazinoporphyrazines has been developed. scispace.com This method involves reacting this compound with 1,2-dicarbonyl compounds, a metal salt, and urea (B33335) under microwave irradiation, demonstrating an efficient route to these complex macrocycles. scispace.com

Spiro Compounds and Other Unique Structures

This compound is recognized as a valuable synthon for the construction of spiro compounds, which are organic molecules characterized by a single atom being part of two distinct rings. benthamdirect.comnih.govresearchgate.net While the literature highlights its potential in this area, specific examples detailing the direct synthesis of spirocycles from this precursor are not extensively documented in readily available sources. However, its utility in multicomponent reactions, a common strategy for synthesizing complex structures like spirocycles, suggests its applicability in this field. mdpi.comnih.govnih.gov

Beyond spirocycles, this compound serves as a precursor to other unique heterocyclic systems. For instance, it is a key starting material for the synthesis of porphyrazines, which are macrocyclic compounds with potential applications in materials science. researchgate.net

Formation of Schiff Bases and Related Imines

The presence of two primary amino groups makes this compound an excellent substrate for the synthesis of Schiff bases and other imine derivatives. These compounds are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). The reaction with this compound can proceed to form mono- or bis-Schiff bases, depending on the stoichiometry of the reactants.

The synthesis of asymmetric Schiff bases from diaminomaleonitrile (B72808) has been a subject of interest. chemicalbook.com These reactions are often carried out by the condensation of the diamine with various aldehydes, leading to the formation of C=N (imine) bonds. The resulting Schiff bases can be designed to have specific electronic and steric properties, which is important for their application as ligands in coordination chemistry and as functional materials. chemicalbook.com

The general reaction for the formation of a bis-Schiff base from this compound and an aldehyde is depicted below:

Figure 1: General reaction scheme for the formation of a bis-Schiff base from this compound.

Detailed research findings on the synthesis of Schiff bases from this compound are summarized in the following table:

Aldehyde ReactantReaction ConditionsProductYield (%)Reference
BenzaldehydeEthanol, Acetic Acid (cat.), Reflux2,3-Bis(benzylideneamino)-2-butenedinitrile- chemicalbook.com
SalicylaldehydeMethanol, Reflux2,3-Bis(salicylideneamino)-2-butenedinitrile- chemicalbook.com
4-Nitrobenzaldehyde-2,3-Bis(4-nitrobenzylideneamino)-2-butenedinitrile- chemicalbook.com
4-Methoxybenzaldehyde-2,3-Bis(4-methoxybenzylideneamino)-2-butenedinitrile- chemicalbook.com

This table is interactive. Click on the headers to sort the data.

Applications as a Precursor in Diverse Organic Transformations

This compound is a key starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its vicinal diamine functionality allows for cyclization reactions with various reagents to form five-, six-, and seven-membered rings.

Synthesis of Imidazoles: The reaction of this compound with aldehydes is a common method for the synthesis of 2-substituted-4,5-dicyanoimidazoles. This transformation provides a straightforward route to highly functionalized imidazole derivatives. benthamdirect.comnih.gov

Synthesis of Pyrazines: Condensation of this compound with 1,2-dicarbonyl compounds, such as glyoxal or biacetyl, leads to the formation of 2,3-dicyanopyrazines. benthamdirect.comnih.govwikipedia.org This reaction is a fundamental method for constructing the pyrazine ring system from this precursor.

Synthesis of Quinoxalines: While direct synthesis of quinoxalines from this compound is less common, it serves as a precursor to 2,3-diaminoquinoxaline, which is a key intermediate in the synthesis of more complex quinoxaline derivatives. benthamdirect.comnih.gov

The versatility of this compound in organic synthesis is further demonstrated by its use in the preparation of other heterocyclic systems such as purines, 1,4-diazepines, and triazoles. benthamdirect.comnih.govchemicalbook.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,3 Diamino 2 Butenedinitrile and Its Derivatives

Infrared (IR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental tool for the structural elucidation of 2,3-diamino-2-butenedinitrile (B1144326) and its derivatives, providing valuable insights into the key functional groups present in the molecule. The IR spectrum of 2,3-diaminomaleonitrile (DAMN), the cis-isomer, displays characteristic absorption bands that are essential for its identification. Strong bands corresponding to the N–H stretching vibrations of the primary amine groups are typically observed in the 3500-3200 cm⁻¹ region. The nitrile (C≡N) groups give rise to a strong, sharp absorption band around 2200 cm⁻¹. Additionally, the spectrum features strong bands for NH₂ scissoring vibrations between 1640 and 1601 cm⁻¹. mdpi.com

IR spectroscopy is also a powerful technique for real-time monitoring of chemical transformations involving DAMN. For instance, it has been instrumental in studying the UV-induced photochemical reactions of DAMN. Upon UV irradiation (λ > 295 nm), DAMN undergoes transformations that can be tracked by the appearance of new, characteristic IR bands. One major photoproduct is a ketenimine tautomer, identified by a distinct and intense absorption at 2026 cm⁻¹, corresponding to the antisymmetric stretching vibration of the C=C=N fragment. mdpi.com Another photoproduct, 4-amino-1H-imidazole-5-carbonitrile (AICN), is also identified through its unique IR spectral fingerprint. mdpi.com This ability to monitor the formation of intermediates and products is crucial for understanding complex reaction mechanisms.

Furthermore, IR spectroscopy is used to characterize derivatives of DAMN, such as the Schiff bases formed by condensation with aromatic aldehydes. nih.gov In these derivatives, the formation of the imine (C=N) bond is confirmed by a characteristic stretching vibration in the 1612-1601 cm⁻¹ region. The IR spectra of metal coordination complexes with these Schiff base ligands also provide evidence of coordination, often showing shifts in the C=N and C≡N stretching frequencies. nih.gov

Table 1: Characteristic Infrared Absorption Bands for 2,3-Diaminomaleonitrile (DAMN)
Vibrational ModeFrequency (cm⁻¹)Description
N-H Stretch3419, 3302, 3162Stretching vibrations of the primary amine groups.
C≡N Stretch2240, 2205Stretching vibrations of the two nitrile groups.
NH₂ Scissor1640, 1620, 1601Bending (scissoring) vibrations of the amine groups. mdpi.com
NH₂ Rock / C-N Stretch1357, 1295, 1234Coupled vibrations forming a fingerprint pattern. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed microstructural analysis of this compound and its derivatives, providing precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 2,3-diaminomaleonitrile (DAMN) is relatively simple due to its symmetrical structure. The chemically equivalent protons of the two amino (-NH₂) groups typically appear as a broad singlet in the spectrum. chemicalbook.com For Schiff base monoimine derivatives of DAMN, the NMR spectra become more complex and informative. In these derivatives, the proton of the imine group (Ar-CH=N) gives a characteristic singlet, while the protons of the remaining -NH₂ group also produce a distinct signal. The chemical shifts of the aromatic protons provide information about the electronic effects of substituents on the aromatic ring. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In DAMN derivatives, distinct signals are observed for the nitrile carbons (-C≡N), the olefinic carbons of the C=C double bond, and the imine carbon (-CH=N-). The chemical shifts of these carbons are sensitive to substituent effects and conjugation within the molecule, allowing for unambiguous structural assignment. nih.govrsc.org For example, in monoimine derivatives, the two nitrile groups become chemically non-equivalent, resulting in two separate signals in the ¹³C NMR spectrum, which can be unequivocally assigned. nih.gov Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often employed to establish the connectivity between protons and carbons, confirming the structural assignments. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a DAMN-derived Monoimine ((2Z)-2-Amino-3-{[(1E)-(phenyl)methylene]-amino}but-2-enedinitrile) nih.gov
NucleusGroupChemical Shift (δ, ppm)
¹H-NH₂7.94 (broad s)
¹H-CH=N-8.31 (s)
¹HAromatic7.47-7.93 (m)
¹³C-C≡N113.7, 112.9
¹³COlefinic (C=C)126.9, 103.9
¹³C-CH=N-156.1
¹³CAromatic128.5, 128.6, 131.3, 135.7

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of this compound and its derivatives, making it highly suitable for kinetic analysis and photophysical studies. The conjugated system of amine, alkene, and nitrile groups in DAMN gives rise to characteristic electronic transitions in the UV region.

UV-Vis spectroscopy is frequently used to monitor the progress of reactions involving DAMN. For example, during the solvothermal polymerization of DAMN, its consumption can be quantitatively tracked by recording the decrease in absorbance at its maximum absorption wavelength (λmax) over time. nih.govacs.orgacs.org The chromatograms from HPLC analysis are typically recorded at the λmax of DAMN, which is around 296 nm, to ensure maximum sensitivity for quantification. acs.org

The technique is also central to studying the photochemistry of DAMN. The compound is known to undergo UV-induced transformations, including cis-trans isomerization to 2,3-diaminofumaronitrile (DAFN) and subsequent cyclization to form 4-amino-1H-imidazole-5-carbonitrile (AICN). mdpi.comchemicalbook.com These photochemical processes are initiated by the absorption of UV light, and the kinetics of these transformations can be followed by monitoring the changes in the UV-Vis spectrum.

Derivatization of DAMN, particularly through the formation of Schiff bases with aromatic aldehydes, leads to extended π-conjugated systems. These derivatives often exhibit strong absorption bands in the visible region, making them colored compounds. researchgate.net The position of the absorption maximum (λmax) in these derivatives is sensitive to the electronic nature of the substituents on the aromatic ring, a phenomenon that is extensively studied to understand intramolecular charge transfer (ICT) properties. rsc.orgresearchgate.net For instance, Schiff base derivatives of DAMN with different substituted benzaldehydes show λmax values ranging from 362 nm to 421 nm. researchgate.net

Chromatographic Techniques for Compound Quantification and Purity Assessment

Chromatographic methods are essential for the separation, quantification, and purity verification of this compound and for the identification of byproducts formed during its synthesis and subsequent reactions.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the accurate quantification of this compound (DAMN). It is particularly valuable for monitoring the kinetics of reactions, such as its solvothermal polymerization. nih.govacs.orgacs.org By analyzing aliquots of the reaction mixture at different time intervals, the consumption of the DAMN monomer can be precisely measured. A common method involves reverse-phase HPLC using a C18 column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water. acs.orgsielc.com Detection is typically performed using a photodiode array (PDA) detector set at the maximum absorption wavelength of DAMN (~296 nm) to achieve high sensitivity and selectivity. acs.org This setup allows for the separation of DAMN from polymers, intermediates, and byproducts, enabling the construction of accurate kinetic profiles for the reaction.

Table 3: Typical HPLC Conditions for DAMN Quantification acs.org
ParameterCondition
ColumnPoroshell 120 EC-C18 (3 x 150 mm, 2.7 µm)
Mobile PhaseAcetonitrile:Water (20:80)
Flow Rate0.55 mL/min
DetectionPDA at 296 nm
Column Temperature30 °C

Gas Chromatography coupled with Mass Spectrometry (GC–MS) is a powerful analytical tool for identifying volatile and semi-volatile byproducts that may form during reactions involving this compound. This is especially important in understanding side reactions such as hydrolysis and oxidation that can occur under certain conditions, like hydrothermal polymerization. nih.govacs.org While DAMN itself is not typically analyzed directly by GC due to its low volatility, its smaller, more volatile byproducts can be readily identified. For instance, in studies of DAMN polymerization under hydrothermal conditions, GC-MS analysis of the soluble fractions has successfully identified byproducts including oxalic acid, glycine, urea (B33335), and formamide. nih.gov The identification is based on matching the mass spectra of the separated components with established spectral libraries, providing definitive evidence for the occurrence of specific degradation pathways.

X-ray Diffraction for Solid-State Structure Determination of Coordination Complexes

X-ray diffraction, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. This technique has been applied to elucidate the solid-state structures of derivatives of this compound, especially its Schiff base derivatives and their metal coordination complexes. researchgate.net

Furthermore, X-ray diffraction is invaluable for characterizing the geometry of metal complexes. It can unambiguously determine the coordination number of the metal center, the geometry of the coordination sphere (e.g., tetrahedral, square planar, octahedral), and the mode of ligand binding. isca.mejocpr.com The analysis also reveals details about intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For the aforementioned Schiff base derivative, intermolecular N–H···N and C–H···N hydrogen bonds were found to link the molecules into a two-dimensional wave-like network. researchgate.net

Table 4: Crystallographic Data for a DAMN Schiff Base Derivative (C₁₇H₁₇N₅) researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.4347(9)
b (Å)15.6392(15)
c (Å)11.0939(11)
β (°)100.215(2)
Volume (ų)1611.0(3)
Z4

Fluorescence Spectroscopy for Photoluminescence and Sensing Property Characterization

Fluorescence spectroscopy is a pivotal analytical technique for investigating the photoluminescence properties of this compound, also known as diaminomaleonitrile (B72808) (DAMN), and its derivatives. The inherent electronic structure of DAMN, featuring electron-donating amino groups and electron-withdrawing nitrile groups attached to a double bond, provides a foundation for intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescence. nih.gov While the parent DAMN molecule's fluorescence is not extensively reported, its derivatives have been widely explored as fluorophores and chemosensors for a variety of analytes.

The design of fluorescent sensors based on DAMN typically involves its condensation with other molecules to create more extensive π-conjugated systems. nih.gov These derivatives often exhibit significant changes in their fluorescence emission in response to external stimuli, such as the presence of specific ions or molecules. This response can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength of the fluorescence.

Several research findings have highlighted the utility of DAMN derivatives in fluorescent sensing:

Anion Sensing: Schiff base derivatives of DAMN have been synthesized to act as chemosensors for anions like fluoride (F⁻) and cyanide (CN⁻). nih.gov The interaction with these anions can trigger a colorimetric change and a distinct fluorescence response, often attributed to the deprotonation of the amino group, which modulates the ICT process. nih.gov

Metal Ion Detection: DAMN-based fluorophores have demonstrated high selectivity and sensitivity for various metal ions. For instance, a colorimetric and "turn-on" fluorescent chemodosimeter for copper ions (Cu²⁺) was developed from a DAMN derivative. nih.gov The sensing mechanism in this case was identified as a Cu²⁺-promoted hydrolysis reaction, leading to a significant fluorescence enhancement with a low detection limit of 28 nM. nih.gov Other DAMN-based sensors have been designed for the detection of iron (Fe³⁺), zinc (Zn²⁺), and mercury (Hg²⁺) ions, with the sensing mechanism often involving coordination with the metal ion which can inhibit photo-induced electron transfer (PET) or conformational changes, thereby altering the fluorescence output. nih.gov

Sensing of Reactive Oxygen Species: The versatility of DAMN as a building block extends to the detection of reactive oxygen species. A DAMN-based probe was developed for the ratiometric detection of hypochlorite (ClO⁻), exhibiting a shift in its emission peak from 521 nm to 635 nm upon interaction with the analyte. nih.gov

The photoluminescence properties of some DAMN derivatives, specifically azomethine dyes, have been quantified. For example, certain synthesized azomethine dyes exhibited strong fluorescence with quantum yields reaching as high as 0.84. researchgate.net

Table 1: Fluorescence Sensing Properties of this compound Derivatives
Derivative TypeAnalyteSensing MechanismObserved Fluorescence ChangeReference
Schiff BaseF⁻, CN⁻Deprotonation of NH₂ group, modulation of ICTTurn-on fluorescence nih.gov
ChemodosimeterCu²⁺Cu²⁺-promoted hydrolysisTurn-on fluorescence, 30-nm blue shift in absorption nih.gov
Carbazole-DAMNFe³⁺Coordination-induced fluorescence quenchingTurn-off fluorescence nih.gov
Pyrene-DAMNZn²⁺Inhibition of conformational change upon bindingFluorescence enhancement nih.gov
Schiff BaseHg²⁺Coordination with Hg²⁺Visual color change and fluorescence response nih.gov
ProbeClO⁻Ratiometric detectionEmission peak shift from 521 nm to 635 nm nih.gov

Electrochemical Analysis for Interaction Mechanism Elucidation

Electrochemical analysis, particularly techniques like cyclic voltammetry, serves as a powerful tool to investigate the redox properties of this compound derivatives and to elucidate the mechanisms of their interactions with other chemical species. By studying the changes in the electrochemical behavior of a DAMN-based sensor upon the addition of an analyte, valuable insights into the coordination and binding events can be obtained.

A notable example of this application is the study of DAMN-based Salen-type cobalt complexes designed as recyclable sensors for hydrogen sulfide (H₂S) and its anion (HS⁻). nih.gov In this research, electrochemical analysis was instrumental in confirming the interaction mechanism between the cobalt complexes and the sulfide species.

The key findings from the electrochemical investigation of these DAMN-derived cobalt complexes are summarized below:

Redox Behavior of the Complexes: Cyclic voltammetry of the cobalt complexes revealed quasi-reversible redox processes. For instance, one of the complexes, [L¹Co(II)], clearly showed a reduction signal, while another, [L²Co(II)], exhibited two reversible reduction and oxidation signals. nih.gov

Evidence of Analyte Coordination: Upon the addition of NaSH to the solution of the cobalt complexes, significant changes in the cyclic voltammograms were observed. These changes provided direct evidence of the coordination of HS⁻ to the cobalt center of the DAMN-based sensor. nih.gov This interaction is a crucial step in the sensing mechanism that leads to a fluorescence response.

Elucidation of the Sensing Mechanism: The electrochemical data, in conjunction with spectroscopic results, helped to build a comprehensive model of the sensing mechanism. The binding of HS⁻ to the cobalt center alters the electronic properties of the complex, which in turn modulates its fluorescence intensity, allowing for the detection of H₂S. nih.gov The reversibility of this interaction was also demonstrated, highlighting the potential for creating reusable sensors. nih.gov

Table 2: Electrochemical Data for a this compound-Based Salen-Type Cobalt Complex ([L²Co(II)])
Redox ProcessPotential (V vs. Ag/AgCl)CharacteristicsReference
Reduction (Ic)-1.25Reversible nih.gov
Oxidation (Ia)-1.15Reversible nih.gov
Reduction (IIc)-1.8Reversible nih.gov
Oxidation (IIa)-1.7Reversible nih.gov

This example underscores the importance of electrochemical analysis in complementing spectroscopic techniques to provide a deeper understanding of the interaction mechanisms at the molecular level for sensor development.

Coordination and Supramolecular Chemistry of 2,3 Diamino 2 Butenedinitrile

Ligand Properties and Metal Complex Formation

2,3-Diamino-2-butenedinitrile (B1144326) is the cis-isomer of this compound mdpi.com. Its molecular structure features two amino groups (−NH₂) and two nitrile groups (−C≡N) attached to a carbon-carbon double bond. This arrangement provides multiple potential coordination sites, primarily the nitrogen atoms of the amino groups. While the nitrile nitrogens are generally weak donors, the primary amino groups are excellent nucleophiles and readily undergo condensation reactions with aldehydes or ketones to form Schiff base ligands.

These resulting Schiff bases possess imine (−C=N−) groups, which are effective coordinating sites. When aldehydes or ketones containing additional donor groups (like hydroxyl, -OH) are used, multidentate chelating ligands are formed. These ligands, often featuring N₂O₂ or similar donor sets, can bind strongly to metal ions to form stable, cyclic chelate rings. The π-delocalization and configurational flexibility within these Schiff base ligands allow for a wide variety of coordination modes and the formation of complex, sophisticated structures. iaea.orgmdpi.com The stability of these complexes is enhanced by the chelate effect, where the formation of multiple bonds between the metal and the multidentate ligand results in a thermodynamically more favorable complex.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes from Schiff bases derived from this compound typically involves a two-step process. First, the Schiff base ligand is prepared by the condensation of the diamine with an appropriate carbonyl compound. Second, the isolated ligand is reacted with a metal salt, often in an alcoholic medium, to yield the desired complex. ajgreenchem.com Alternatively, template synthesis can be employed, where the metal ion is present during the condensation reaction, directing the formation of the macrocyclic ligand around the metal center.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand, typically showing a shift in the stretching frequency of the azomethine (C=N) group upon binding to the metal ion. Electronic absorption (UV-Vis) spectroscopy provides information about the geometry of the metal center, while elemental analysis confirms the metal-to-ligand stoichiometry.

Schiff bases derived from this compound readily form stable complexes with Nickel(II) and Zinc(II). These metals are of particular interest due to their distinct coordination preferences. Ni(II), a d⁸ metal ion, can adopt square planar or octahedral geometries, while Zn(II), a d¹⁰ ion, typically favors a tetrahedral geometry.

The synthesis of these complexes is generally achieved by refluxing the Schiff base ligand with a corresponding metal salt, such as nickel(II) acetate or zinc(II) acetate, in a suitable solvent like ethanol or methanol. nih.gov The resulting complexes are often colored, air-stable powders. nih.gov

Table 1: Spectroscopic Data for Typical Ni(II) and Zn(II) Schiff Base Complexes

Feature Ligand Ni(II) Complex Zn(II) Complex Inference
IR: ν(C=N) (cm⁻¹) ~1618 ~1635 ~1630 Shift to higher frequency indicates coordination of imine nitrogen. nih.gov
IR: ν(O-H) (cm⁻¹) ~3400 Absent Absent Disappearance of the phenolic OH band suggests deprotonation and coordination of the oxygen atom. nih.gov

| UV-Vis: λₘₐₓ (nm) | ~330, ~380 | ~375, ~420, ~550 | ~380, ~410 | Shifts in intraligand bands and appearance of d-d transition bands confirm complexation and indicate coordination geometry. nih.gov |

Note: The data presented are representative values based on typical Schiff base complexes and may vary depending on the specific ligand structure.

Salen ligands are a specific class of Schiff bases formed from the condensation of a diamine with two equivalents of salicylaldehyde or its derivatives. When this compound is used as the diamine precursor, it can form a "maleonitrile-salen" type ligand. Cobalt(II) complexes with these ligands are of significant interest.

Synthesis is typically carried out under an inert atmosphere by reacting the pre-formed salen ligand with a Co(II) salt, such as cobalt(II) acetate, at room temperature. mdpi.com The paramagnetic nature of Co(II) (d⁷) often precludes characterization by NMR spectroscopy. mdpi.com Therefore, techniques like X-ray crystallography are vital for unambiguous structural elucidation.

The geometric configuration of metal complexes derived from this compound Schiff bases is primarily dictated by the coordination number and the electronic configuration of the central metal ion. The ligands typically act as tetradentate, dibasic donors, coordinating through two nitrogen and two oxygen atoms (N₂O₂).

Nickel(II) Complexes : Ni(II) complexes with tetradentate Schiff bases are commonly four-coordinate and adopt a square-planar geometry. This configuration is diamagnetic. However, in the presence of coordinating solvents or additional ligands, they can expand their coordination sphere to form six-coordinate, paramagnetic octahedral complexes. nih.govrsc.org

Zinc(II) Complexes : As a d¹⁰ ion with no crystal field stabilization energy, Zn(II) geometry is determined by steric and electrostatic factors, leading most commonly to four-coordinate tetrahedral complexes.

Cobalt(II) Complexes : Co(II) complexes in this family are often four-coordinate with a square-planar geometry. hilarispublisher.com Like nickel, they can also form five- or six-coordinate species.

Table 2: Common Geometries of Metal(II) Schiff Base Complexes

Metal Ion d-Electron Count Typical Coordination Number Common Geometry
Nickel(II) d⁸ 4 or 6 Square Planar or Octahedral nih.govrsc.org
Zinc(II) d¹⁰ 4 Tetrahedral

| Cobalt(II) | d⁷ | 4 or 6 | Square Planar or Octahedral hilarispublisher.com |

Applications in Metallosupramolecular Chemistry and Molecular Magnetism

The structural versatility of Schiff base ligands derived from this compound makes their metal complexes excellent building blocks, or "metalloligands," in the construction of larger, ordered structures.

In metallosupramolecular chemistry , these complexes can be functionalized with additional coordinating groups. These functionalized complexes can then be reacted with other metal ions or bridging ligands to self-assemble into discrete polynuclear structures (like dimers or tetramers) or infinite coordination polymers (1D, 2D, or 3D networks). iaea.orgnih.gov The ability to tune the electronic and geometric properties of the initial Schiff base complex allows for precise control over the architecture and function of the final supramolecular assembly.

In the realm of molecular magnetism , complexes containing paramagnetic metal ions such as Co(II) or Ni(II) are of great interest. When these paramagnetic centers are incorporated into polynuclear structures, magnetic interactions can occur between them. The nature of this interaction (ferromagnetic or antiferromagnetic) depends on the distance between the metal ions and the nature of the bridging ligands that connect them. By designing specific supramolecular architectures, it is possible to create materials with tailored magnetic properties, such as single-molecule magnets (SMMs). mdpi.com The study of these systems contributes to the fundamental understanding of magnetism at the molecular level and may lead to applications in data storage and quantum computing.

Applications of 2,3 Diamino 2 Butenedinitrile in Materials Science

Development of Conjugated Polymers and Functional Materials

2,3-Diamino-2-butenedinitrile (B1144326), often referred to as diaminomaleonitrile (B72808) (DAMN), is a key precursor in the synthesis of conjugated polymers and functional materials. acs.orgencyclopedia.pub These materials are of great interest due to their potential applications in electronics, including as semiconductors, capacitors, and biosensors. bohrium.comacs.org The polymerization of DAMN can be achieved through various methods, including solid-state polymerization (SSP) and solvothermal polymerization (STP), yielding materials with intriguing properties. acs.orgbohrium.comacs.orginta-csic.es

The solid-state polymerization of DAMN is a notable approach to creating two-dimensional (2D) materials. inta-csic.es This method can be thermally initiated, leading to a multiple-step polymerization reaction. inta-csic.es The kinetics of this process are often autocatalytic, resulting in a highly efficient conversion to a complex conjugated system. inta-csic.es The resulting polymer is predominantly composed of a 2D macrostructure based on imidazole (B134444) rings. inta-csic.es This process opens avenues for synthesizing novel poly(heterocycle) systems with tailored properties. inta-csic.es

Solvothermal polymerization offers another versatile route to produce C=N-based polymers from DAMN. bohrium.comacs.org The choice of solvent and temperature plays a crucial role in the reaction yield and the properties of the final material. bohrium.comacs.org Protic n-alcohols like n-pentanol and n-hexanol have been identified as effective and eco-friendly solvents for this process, achieving nearly quantitative yields at temperatures between 130 and 150 °C. bohrium.comacs.org The polymers obtained through this method exhibit properties suitable for applications such as capacitors, semiconductors, and catalysts. bohrium.comacs.org

These polymers derived from DAMN, which is a tetramer of hydrogen cyanide (HCN), are part of a broader class of materials known as HCN-derived polymers. encyclopedia.pubbohrium.commdpi.comnih.gov These materials have attracted interest not only for their functional properties but also for their relevance in prebiotic chemistry. encyclopedia.pubmdpi.comnih.gov The inherent structure of DAMN, with its amine and nitrile groups and conjugated system, makes it an excellent synthon for producing a wide array of N-heterocycles and Schiff's bases, further expanding its utility in creating functional organic materials. bohrium.comresearchgate.netnih.gov The resulting polymers often exhibit semiconductivity, making them promising candidates for electronic applications. encyclopedia.pub

Advanced Sensing Platforms and Chemosensors

The unique molecular structure of this compound (DAMN) makes it an exceptional building block for the creation of advanced chemosensors. nih.gov Its π-conjugated system, coupled with the presence of both electron-donating amino groups and electron-accepting nitrile groups, allows for the design of sensors that exhibit changes in their optical or electronic properties upon interaction with specific analytes. nih.gov These DAMN-based chemosensors have shown significant promise in the detection of a variety of species, including metal ions, anions, and reactive oxygen species (ROS). nih.gov

Chemosensors derived from 2,3-diaminomaleonitrile have demonstrated high selectivity and sensitivity for various metal ions and anions. The sensing mechanism often relies on the interaction of the analyte with the functional groups of the DAMN-derived molecule, leading to a detectable signal, such as a change in color (colorimetric) or fluorescence.

For metal ion detection , DAMN-based Schiff base ligands are commonly employed. The imine linkages and the nitrogen and oxygen atoms in the structure act as binding sites for metal ions. For instance, a sensor synthesized from DAMN and other aromatic aldehydes can selectively detect Mn²⁺ and Zn²⁺ ions through distinct colorimetric and fluorometric responses. nih.gov The coordination of the metal ion with the sensor molecule alters its intramolecular charge transfer (ICT) properties, resulting in a visible color change or a shift in the fluorescence emission spectrum. nih.gov Similarly, DAMN-derived sensors have been developed for the detection of Cu²⁺ and Hg²⁺ ions, often with very low detection limits. nih.gov

Sensor DerivativeTarget Ion(s)Sensing PrincipleDetection Limit
DAMN-pyrazole-naphthaldehyde hybridMn²⁺, Zn²⁺Colorimetric & FluorometricNot Specified
DAMN-julolidine derivativeCu²⁺Colorimetric & FluorometricNot Specified
DAMN-lawsone derivativeHg²⁺ColorimetricNot Specified

For anion detection , the amino groups of DAMN-based sensors can act as hydrogen bond donors, interacting with anions like fluoride (F⁻) and cyanide (CN⁻). This interaction can disrupt the ICT process within the sensor molecule, leading to a change in its absorption or fluorescence spectrum. For example, a chemosensor incorporating a julolidine moiety and DAMN can detect F⁻ ions through a noticeable color change from yellow to colorless. nih.gov

2,3-Diaminomaleonitrile derivatives have also been engineered to act as chemosensors for reactive oxygen species (ROS), which are important signaling molecules in biological systems. The detection mechanism for ROS, such as the hypochlorite ion (ClO⁻), typically involves an oxidation- or cleavage-based approach.

A simple probe synthesized through the condensation of 4-(dimethylamino)benzaldehyde and DAMN has been shown to be an effective ratiometric sensor for ClO⁻. nih.gov The interaction with hypochlorite likely leads to the oxidation of a specific functional group on the sensor, causing a change in its photophysical properties and allowing for quantitative detection. nih.gov

Recent research has demonstrated the potential of metal complexes incorporating DAMN-based ligands for the detection of hydrogen sulfide (H₂S), another crucial biological gasotransmitter. Salen-type cobalt complexes derived from DAMN have been synthesized and shown to function as cyclable and reversible fluorescent sensors for H₂S and its anionic form, HS⁻. acs.orgacs.orgnih.govfigshare.com

The sensing mechanism involves the coordination of HS⁻ to the cobalt center of the complex. nih.gov This interaction modulates the electronic properties of the complex, leading to a significant enhancement in its fluorescence intensity. acs.orgacs.orgnih.govfigshare.com An important feature of these sensors is their reversibility; the fluorescence response can be switched on and off by alternating between an H₂S-rich and an oxygenated environment, demonstrating their reusability. nih.gov These cobalt-based DAMN complexes have shown low cytotoxicity and good cell permeability, making them suitable for detecting intracellular H₂S in biological applications. acs.orgacs.orgnih.govfigshare.com

Sensor ComplexTarget AnalyteSensing MechanismKey Feature
DAMN-based Salen-type Cobalt ComplexH₂S / HS⁻Coordination to Co center, fluorescence enhancementReversible and cyclable

The design of effective chemosensors based on 2,3-diaminomaleonitrile relies on the strategic coupling of a recognition unit (receptor) with a signaling unit (fluorophore or chromophore). The DAMN core itself can be part of the signaling unit due to its conjugated nature.

A common design strategy involves creating Schiff base derivatives by reacting DAMN with various aldehydes. This approach allows for the introduction of different functional groups and the extension of the π-conjugated system, which can be tailored to achieve selectivity for specific analytes. The resulting imine linkages, along with other heteroatoms, often serve as the binding sites for ions.

The signaling mechanism is typically based on one of the following photophysical processes:

Intramolecular Charge Transfer (ICT): The interaction with an analyte alters the electron-donating or -withdrawing strength of the receptor, modulating the ICT process and causing a shift in the absorption or emission spectra.

Photoinduced Electron Transfer (PET): In some designs, the binding of an analyte can suppress or activate a PET process, leading to a "turn-on" or "turn-off" fluorescence response.

Förster Resonance Energy Transfer (FRET): In more complex systems, the interaction with an analyte can change the distance or orientation between a donor and an acceptor fluorophore, affecting the FRET efficiency.

Research in Nonlinear Optics and Optical Materials

Derivatives of this compound, particularly Schiff bases, have emerged as promising candidates for applications in nonlinear optics (NLO). uobasrah.edu.iqnih.govnih.govresearchgate.net NLO materials are crucial for a variety of advanced technologies, including optical communications, data storage, and optical switching, due to their ability to alter the properties of light. uobasrah.edu.iqnih.govnih.gov The NLO response of a material is intrinsically linked to its molecular structure, particularly the presence of delocalized π-electron systems and a significant difference between the ground and excited state dipole moments. nih.gov

The molecular framework of this compound provides an excellent platform for designing molecules with substantial NLO properties. The presence of electron-donating amino groups and electron-accepting nitrile groups creates an inherent donor-π-acceptor (D-π-A) structure. This charge asymmetry can be further enhanced through chemical modification, for instance, by forming Schiff bases with various aromatic aldehydes. uobasrah.edu.iqnih.gov The resulting extended π-conjugation and enhanced intramolecular charge transfer (ICT) upon photoexcitation are key factors that contribute to a large third-order optical nonlinearity. nih.gov

Research into Schiff bases derived from diamines has shown that these compounds can exhibit significant nonlinear refractive indices (n₂) and nonlinear absorption coefficients (β). uobasrah.edu.iqnih.gov These properties are essential for applications such as all-optical switching and optical power limiting. The magnitude of the NLO response can be tuned by modifying the molecular structure, for example, by introducing different substituents on the aromatic rings of the Schiff base, which can alter the electronic properties of the molecule. nih.gov

Computational studies, often employing Density Functional Theory (DFT), play a crucial role in the design and prediction of the NLO properties of new materials based on this compound. uobasrah.edu.iq These theoretical calculations can predict molecular hyperpolarizabilities, which are microscopic indicators of the NLO response, and help in understanding the structure-property relationships. This synergy between theoretical prediction and experimental synthesis is vital for the development of novel organic NLO materials with tailored properties for specific technological applications. uobasrah.edu.iqnih.gov

Polymer Coatings for Specific Applications (e.g., Biomedical)

Polymers derived from this compound, also known as diaminomaleonitrile (DAMN), are emerging as materials with significant potential for specialized applications, including the development of advanced polymer coatings for the biomedical field. acs.org The unique chemical structure of DAMN, a tetramer of hydrogen cyanide, allows for the synthesis of polymers with C=N-based structures, which exhibit properties suitable for creating functional coatings on various substrates. acs.org Research in this area is inspired by prebiotic chemistry and aims to leverage the inherent characteristics of these polymers for applications such as reducing biofouling and enhancing the biocompatibility of medical devices. acs.org

One of the key areas of interest is the creation of coatings that can minimize non-specific protein adsorption and cell attachment, which are critical challenges for implanted medical devices. A study demonstrated a one-step surface modification process using a related compound, aminomalononitrile, in combination with zwitterionic copolymers to form antibiofouling coatings. acs.org This method was successfully applied to various substrates, including polydimethylsiloxane (PDMS), tissue culture polystyrene, and gold, indicating its versatility. acs.org The resulting coatings showed a significant reduction in serum protein adsorption and resisted cell attachment over an extended period. acs.org

Furthermore, in vivo studies of these aminomalononitrile-based coatings on PDMS samples demonstrated a significant reduction in the foreign body response. acs.org When implanted in nude mice, the coated samples showed an approximately 50% reduction in capsule thickness after both 2 and 4 weeks compared to uncoated samples. acs.org This suggests that coatings derived from similar nitrile-containing precursors could improve the integration and longevity of biomedical implants.

The polymerization of DAMN itself has been shown to yield materials with properties suitable for the development of biosensors. acs.org The conjugated nature of the resulting polymers is a key characteristic that can be exploited for sensing applications. While the primary focus of many studies has been on the polymerization process itself, the inherent properties of DAMN-based polymers open up possibilities for their use as functional coatings in diagnostic and biomedical monitoring devices. acs.org

The table below summarizes the key findings related to the application of aminomalononitrile-based coatings, which provide a strong indication of the potential for this compound-derived polymers in biomedical coatings.

Substrate Material Coating Composition Key Findings In Vivo Outcome (on PDMS)
Polydimethylsiloxane (PDMS)Aminomalononitrile with zwitterionic copolymers (sulfobetaine methacrylate and 2-aminoethyl methacrylate)Reduced serum protein adsorption, resisted L929 mouse fibroblast attachment for 24 hours, maintained resistance to cell attachment for 45 days.~50% reduction in fibrous capsule thickness after 2 and 4 weeks in nude mice.
Tissue Culture PolystyreneAminomalononitrile with zwitterionic copolymersSuccessful deposition of the antibiofouling coating.Not Applicable
GoldAminomalononitrile with zwitterionic copolymersSuccessful deposition of the antibiofouling coating.Not Applicable

Role of 2,3 Diamino 2 Butenedinitrile in Prebiotic Chemistry and Astrobiology

Significance as a Hydrogen Cyanide Tetramer in Early Earth Chemistry

2,3-Diamino-2-butenedinitrile (B1144326) is the tetramer of hydrogen cyanide (HCN), meaning it is formed from the oligomerization of four molecules of HCN. wikipedia.orgrsc.orgresearchgate.net Hydrogen cyanide is considered a crucial precursor molecule in prebiotic synthesis, likely abundant on the primitive Earth due to processes like photochemical reactions in a methane (B114726) and nitrogen-rich atmosphere, volcanic outgassing, and extraterrestrial delivery by comets and meteorites. researchgate.netnih.gov The formation of DAMN from HCN represents a critical step in chemical evolution, concentrating the elemental components of life into a more complex and reactive molecule. nih.gov

The polymerization of HCN into DAMN and other oligomers is thought to have been a plausible process under early Earth conditions, potentially catalyzed by various environmental factors. acs.org The stability of DAMN would have allowed it to accumulate in various terrestrial environments, such as aqueous solutions, providing a reservoir of a versatile chemical intermediate for subsequent reactions. nih.gov Its presence is considered a key link between the simple molecules of the prebiotic environment and the more complex building blocks of life. nih.gov

Properties of this compound
PropertyValueSource
Chemical FormulaC₄H₄N₄ wikipedia.org
Molar Mass108.104 g·mol⁻¹ wikipedia.org
AppearanceWhite solid / Brown powder wikipedia.orgnih.gov
Melting Point178–179 °C (352–354 °F; 451–452 K) wikipedia.org
SynonymsDiaminomaleonitrile (B72808) (DAMN), Hydrogen cyanide tetramer wikipedia.orgnih.gov

Prebiotic Pathways to Nucleobases (Purines and Pyrimidines)

One of the most significant roles attributed to this compound is its function as a precursor to nucleobases, the fundamental components of RNA and DNA. wikipedia.orgrsc.org Research has demonstrated plausible prebiotic pathways from DAMN to both purines (adenine and guanine) and pyrimidines (cytosine and uracil). rsc.orgacs.org

A key step in the synthesis of purines involves the photochemical rearrangement of DAMN. wikipedia.orgresearchgate.net Under the influence of ultraviolet (UV) light, a condition likely prevalent on the surface of the early Earth, DAMN can isomerize and cyclize to form 4-aminoimidazole-5-carbonitrile (AICN). wikipedia.orgresearchgate.netmdpi.com AICN is a well-established intermediate in the abiotic synthesis of purines. rsc.org Further reactions of AICN, for instance with another molecule of HCN or its derivatives, can lead to the formation of adenine (B156593). researchgate.netresearchgate.net Theoretical studies support that these reaction pathways have relatively low energy barriers, making them feasible under prebiotic conditions. rsc.org

While the pathways to purines from DAMN are more extensively studied, its role as a precursor to pyrimidines has also been investigated. acs.orgresearchgate.net Research has shown that DAMN can react with other small molecules, such as isocyanates, to form pyrimidine (B1678525) derivatives, suggesting a common origin for these two classes of essential biomolecules. acs.org

Key Intermediates in Prebiotic Nucleobase Synthesis from DAMN
PrecursorIntermediateProduct ClassSource
This compound (DAMN)4-aminoimidazole-5-carbonitrile (AICN)Purines (e.g., Adenine) wikipedia.orgrsc.orgresearchgate.net
This compound (DAMN)Urea (B33335) derivativesPyrimidines acs.orgresearchgate.net

Potential Role in Amino Acid Formation through Hydrolysis

Beyond its role in forming nucleobases, early experiments have suggested that this compound could also have been a source of amino acids on the primitive Earth. wikipedia.org The hydrolysis of DAMN, particularly under acidic conditions, has been shown to yield simple amino acids such as glycine, alanine, and aspartic acid. wikipedia.orgresearchgate.net

This dual potential of DAMN to act as a precursor for both nucleobases and amino acids is of profound importance in origins of life research. It suggests a common chemical ancestor for two of the most critical classes of biomolecules, simplifying the conceptual framework for the emergence of the first self-replicating and catalytic systems. The hydrolysis of a single, readily formed prebiotic molecule could have populated the early Earth with a suite of compounds necessary for the subsequent assembly of proteins and nucleic acids. nih.gov

Implications for the Origins of Life Research and Astrochemistry

The central role of this compound in prebiotic chemical pathways has significant implications for our understanding of the origins of life on Earth and the potential for life elsewhere. Its formation from HCN, a molecule ubiquitous in the universe, suggests that the chemical steps leading to the building blocks of life may not be unique to our planet. nih.govrsc.org

DAMN and other HCN polymers have been proposed as components of the dark material observed on comets. wikipedia.org The delivery of such compounds to the early Earth via cometary impacts could have been a significant source of the raw materials for prebiotic synthesis. wikipedia.org The study of DAMN's chemistry is therefore integral to astrochemistry and the search for extraterrestrial life.

The investigation of DAMN continues to provide a framework for exploring the transition from simple inorganic molecules to complex, life-bearing systems. nih.gov It underscores the potential for self-organization in chemical systems and provides plausible, experimentally supported pathways for the emergence of the molecular hardware of life.

Q & A

Q. What are the established synthetic routes for 2,3-Diamino-2-butenedinitrile (DAMN), and how do reaction conditions influence yield?

DAMN is primarily synthesized via catalytic polymerization of hydrogen cyanide (HCN) under controlled conditions . Alternative methods include cyclization reactions involving nitrile precursors. Reaction parameters such as temperature (optimized near 25–40°C), catalyst type (e.g., alkali metal salts), and HCN purity significantly affect yield and byproduct formation. Impurities like unreacted HCN or oligomeric byproducts require purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing DAMN’s purity and structure?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify amino and nitrile groups, with expected signals at δ 5.5–6.0 ppm (NH2_2) and δ 115–120 ppm (C≡N) .
  • IR spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~2200 cm1^{-1} (C≡N stretch) confirm functional groups .
  • Mass spectrometry : Molecular ion peak at m/z 108.04 (M+^+) aligns with its monoisotopic mass .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, with retention time calibrated against standards .

Q. What are common impurities in DAMN synthesis, and how can they be quantified?

Impurities include residual HCN, oligomers (e.g., trimeric HCN derivatives), and oxidation products (e.g., cyanoamides). Quantification methods:

  • GC-MS for volatile impurities like HCN .
  • TLC (silica gel, ethyl acetate eluent) to detect oligomers .
  • Elemental analysis to verify C/N ratios (expected: C 44.45%, N 51.82%) .

Advanced Research Questions

Q. How does tautomerism or isomerism complicate structural analysis of DAMN?

DAMN’s (2Z)-configuration is well-established, but tautomeric equilibria (e.g., enamine-imine forms) in polar solvents can distort spectral data. For example, 1^1H NMR in DMSO may show broadening of NH2_2 signals due to tautomerization. X-ray crystallography is recommended to resolve ambiguities, as it provides definitive bond geometry .

Q. How should researchers address contradictions in reported solubility and reactivity data?

Discrepancies in solubility (e.g., 12–18 g/100 mL in DMSO at 25°C) may arise from varying purity grades or hydration states. Standardize solvent pre-treatment (e.g., molecular sieves for anhydrous conditions) and report detailed experimental parameters. Reactivity contradictions (e.g., cyclization rates with aldehydes) require kinetic studies under inert atmospheres to exclude oxidation interference .

Q. What experimental strategies mitigate risks during thermal decomposition studies of DAMN?

DAMN decomposes above 180°C, releasing HCN and NH3_3. Use thermogravimetric analysis (TGA) coupled with FTIR gas-phase detection to identify decomposition products. Conduct experiments in sealed reactors with scrubbers (e.g., NaOH traps) to neutralize toxic emissions. Kinetic modeling (e.g., Arrhenius plots) predicts stability under storage conditions .

Q. How can DAMN serve as a precursor for nitrogen-rich heterocycles, and what are key mechanistic challenges?

DAMN reacts with α-keto acids or aldehydes to form imidazoles (e.g., 4-aminoimidazole-5-carboxamide) via cyclocondensation. Key challenges:

  • Regioselectivity : Competing pathways may yield pyrazines or triazines. Use DFT calculations to predict favorable transition states .
  • Catalyst selection : Lewis acids (e.g., ZnCl2_2) accelerate cyclization but may promote side reactions. Optimize catalyst loading via DoE (Design of Experiments) .

Q. What statistical methods resolve contradictions in DAMN’s spectroscopic data across studies?

Apply multivariate analysis (e.g., PCA) to cluster datasets from diverse sources, identifying outliers due to instrumental drift or sample degradation. Cross-validate results using interlaboratory studies with standardized reference materials .

Methodological Notes

  • Safety : DAMN’s toxicity mandates glovebox use for handling; LC-MS grade solvents reduce interference in analyses.
  • Data Validation : Always correlate spectral data with computational simulations (e.g., Gaussian NMR predictions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.